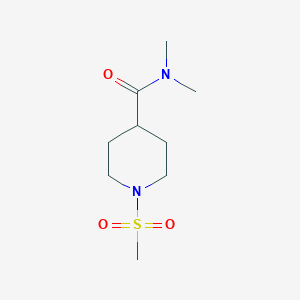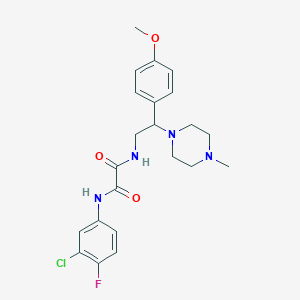
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely serves a specific function in research or pharmaceutical applications. It contains various functional groups, including an oxalamide linkage, methoxyphenyl, and chlorofluorophenyl moieties, which suggest it could be of interest in medicinal chemistry or material science.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler precursors. The process might include nucleophilic substitution reactions for introducing the fluorine and chlorine atoms, coupling reactions for the piperazine and phenyl rings, and condensation reactions to form the oxalamide linkage. Each step requires careful optimization to achieve high yields and purity (Katoch-Rouse & Horti, 2003; Hayashi et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy, X-ray crystallography, and computational methods (DFT calculations). These analyses can provide detailed information on the compound's geometry, electronic structure, and conformational preferences (Wu et al., 2022).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups. For example, the oxalamide linkage might be hydrolyzed under acidic or basic conditions. The presence of the piperazine ring suggests potential basicity, making it reactive towards electrophiles. The fluorine and chlorine atoms could influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets (Mamedov et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical use of the compound. These properties are determined by the compound's molecular structure and can be predicted or measured experimentally. The presence of both hydrophobic (chlorofluorophenyl and methoxyphenyl groups) and potentially hydrophilic (piperazine) parts suggests amphiphilic character, which could influence solubility in various solvents.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are key for understanding the compound's behavior in chemical reactions or biological systems. Theoretical studies, such as molecular docking, can also predict the compound's interaction with biological targets, providing insights into potential applications (Zhou et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Radiopharmaceutical Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide demonstrates significant potential in radiopharmaceutical applications. It's involved in the synthesis of radiolabeled compounds, particularly as a PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. The notable example includes the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which was synthesized with high radiochemical purity and specific radioactivity, indicating its potential for brain imaging and neuropharmacological research (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antibacterial Applications
Compounds structurally related to N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have shown promising antimicrobial and antibacterial properties. Studies have reported the synthesis of various derivatives, which revealed high anti-Mycobacterium smegmatis activity, indicating their potential in treating bacterial infections (Yolal et al., 2012). Another study involved the synthesis of fluoroquinolone-based 4-thiazolidinones, which exhibited significant antifungal and antibacterial activities (Patel & Patel, 2010).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O3/c1-27-9-11-28(12-10-27)20(15-3-6-17(31-2)7-4-15)14-25-21(29)22(30)26-16-5-8-19(24)18(23)13-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXZYTYSSCZMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

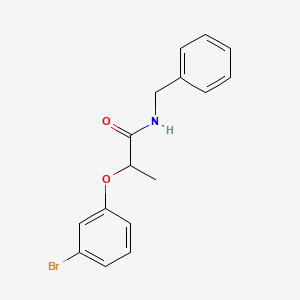
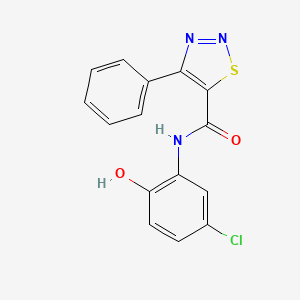
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
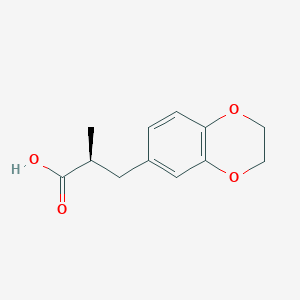
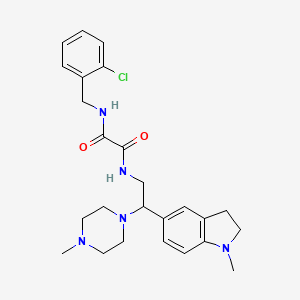
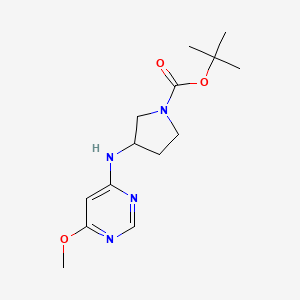
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
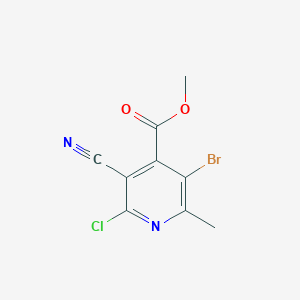
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)
